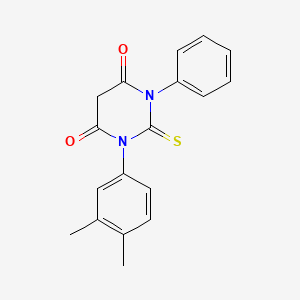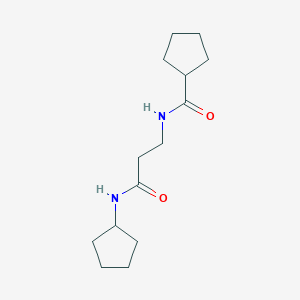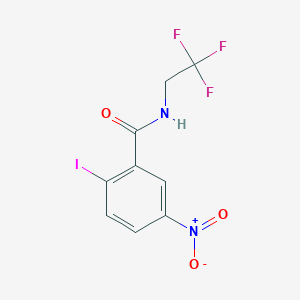![molecular formula C19H16N2O3 B14915296 4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML284 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role as an inhibitor in various biochemical pathways, making it a valuable tool in the study of biological processes and disease mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML284 involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
While detailed industrial production methods for ML284 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are commonly employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
ML284 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, ML284 can be converted into its oxidized form.
Reduction: Reducing agents can revert oxidized ML284 back to its original state.
Substitution: ML284 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
ML284 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Acts as an inhibitor in biochemical assays to investigate enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases by modulating specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
ML284 exerts its effects by inhibiting specific enzymes or proteins involved in various biological pathways. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to changes in cellular processes, making ML284 a valuable tool for studying disease mechanisms and potential therapeutic targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ML123: Another inhibitor with similar properties but different target specificity.
ML456: Known for its role in modulating different biochemical pathways.
ML789: Shares structural similarities with ML284 but has distinct biological effects.
Uniqueness of ML284
ML284 stands out due to its high specificity and potency as an inhibitor. Its unique structure allows it to interact with specific targets more effectively, making it a preferred choice in various research applications.
Eigenschaften
Molekularformel |
C19H16N2O3 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
InChI |
InChI=1S/C19H16N2O3/c22-19-20-17(12-6-8-15-16(9-12)24-10-23-15)14-7-5-11-3-1-2-4-13(11)18(14)21-19/h1-4,6,8-9,17H,5,7,10H2,(H2,20,21,22) |
InChI-Schlüssel |
VFCQSJFCIPPFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)

![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)




